methyl[2-(4-methyl-1H-pyrazol-1-yl)ethyl]amine dihydrochloride
Description
Properties
Molecular Formula |
C7H15Cl2N3 |
|---|---|
Molecular Weight |
212.12 g/mol |
IUPAC Name |
N-methyl-2-(4-methylpyrazol-1-yl)ethanamine;dihydrochloride |
InChI |
InChI=1S/C7H13N3.2ClH/c1-7-5-9-10(6-7)4-3-8-2;;/h5-6,8H,3-4H2,1-2H3;2*1H |
InChI Key |
VGQAHEDZOVJUMU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN(N=C1)CCNC.Cl.Cl |
Origin of Product |
United States |
Preparation Methods
Construction of the Pyrazole Core
The pyrazole ring, a five-membered heterocycle with two nitrogen atoms, is typically synthesized via cyclization reactions involving hydrazines and β-dicarbonyl compounds or their derivatives.
- Hydrazine Condensation: Condensation of 4-methyl-1H-pyrazole-1-carboxaldehyde or its derivatives with suitable β-ketoesters or β-diketones, followed by cyclization under acidic or basic conditions.
| Step | Reagents | Solvent | Temperature | Notes |
|---|---|---|---|---|
| 1 | 4-methyl-1H-pyrazole-1-carboxaldehyde | Ethanol or ethanol-water mixture | Reflux | Facilitates condensation |
| 2 | Hydrazine hydrate | Ethanol | Reflux | Cyclization to form pyrazole ring |
Outcome: Formation of 4-methyl-1H-pyrazole derivatives with high regioselectivity.
Alkylation of Pyrazole
- N-alkylation of the pyrazole nitrogen with 2-bromoethylamine or its derivatives introduces the ethylamine side chain.
| Reagents | Solvent | Catalyst | Temperature | Notes |
|---|---|---|---|---|
| 4-methyl-1H-pyrazole | Acetone or DMF | Potassium carbonate or sodium hydride | Room temperature to 60°C | Base-mediated alkylation |
| 2-bromoethylamine hydrobromide or hydrochloride | Alkyl halide as electrophile |
Note: Use of 2-bromoethylamine hydrochloride ensures the amino group is protected as a salt, facilitating regioselective alkylation.
Quaternization and Salt Formation
- The free base is then reacted with hydrochloric acid to form the dihydrochloride salt.
- Dissolution: Dissolve the alkylated pyrazole derivative in a suitable solvent like ethanol or methanol.
- Acid addition: Add excess concentrated hydrochloric acid under stirring.
- Temperature: Maintain at room temperature or slightly elevated (around 25°C).
- Precipitation: The dihydrochloride salt precipitates out upon cooling or solvent evaporation.
Data Tables Summarizing Preparation Conditions
| Step | Reagents | Solvent | Temperature | Duration | Purification Method | Yield (%) |
|---|---|---|---|---|---|---|
| Pyrazole synthesis | Hydrazine hydrate + aldehyde | Ethanol | Reflux | 4-6 hours | Recrystallization | 70-85 |
| Alkylation | Pyrazole + 2-bromoethylamine hydrochloride | DMF | 25-60°C | 12-24 hours | Filtration, washing | 60-75 |
| Salt formation | Alkylated product + HCl | Ethanol | Room temp | 2-4 hours | Filtration, drying | 80-90 |
Research Findings and Variations
Alternative Synthetic Routes
- Microwave-Assisted Synthesis: Accelerates cyclization and alkylation steps, reducing reaction times significantly.
- Solid-Phase Synthesis: Used for combinatorial chemistry, allowing rapid generation of derivatives.
Optimization and Yield Enhancement
- Use of phase-transfer catalysts or microwave irradiation improves yields.
- Protecting groups on the amino functionality can be employed to improve selectivity.
Purification Techniques
- Crystallization from ethanol or acetonitrile is standard.
- Chromatographic purification (e.g., preparative HPLC) may be used for high purity requirements.
Notes on Experimental Considerations
- Reaction Monitoring: TLC or NMR to confirm intermediate formation.
- Safety: Handling hydrazines and halogenated reagents requires appropriate safety precautions.
- Purity Verification: NMR, IR, and mass spectrometry confirm structure and purity.
Chemical Reactions Analysis
Nucleophilic Reactions of the Amine Group
The protonated amine in the dihydrochloride form can undergo nucleophilic reactions under basic conditions after deprotonation. Key reactions include:
| Reaction Type | Reagents/Conditions | Product | Reference |
|---|---|---|---|
| Alkylation | Alkyl halide (e.g., CH₃I), K₂CO₃, DMF, 60°C | N-Alkylated ethylamine derivative | |
| Acylation | Acetyl chloride, Et₃N, DCM, 0°C | N-Acetylated derivative |
-
Mechanistic Insight : Deprotonation of the ammonium group in basic media generates a free amine, enabling nucleophilic attack on electrophiles like alkyl halides or acyl chlorides.
Electrophilic Substitution on the Pyrazole Ring
The pyrazole ring undergoes electrophilic substitution preferentially at the 3- and 5-positions due to the electron-donating methyl group at position 4:
| Reaction Type | Reagents/Conditions | Product | Reference |
|---|---|---|---|
| Nitration | HNO₃, H₂SO₄, 0–5°C | 3-Nitro-4-methylpyrazole derivative | |
| Sulfonation | SO₃, H₂SO₄, 50°C | 3-Sulfo-4-methylpyrazole derivative |
-
Regioselectivity : The methyl group directs electrophiles to the meta positions (3 and 5) on the pyrazole ring.
Coordination Chemistry
The pyrazole nitrogen and deprotonated amine can act as ligands for metal ions:
| Reaction Type | Reagents/Conditions | Product | Reference |
|---|---|---|---|
| Complexation | CuCl₂, H₂O, RT | Octahedral Cu(II) complex | |
| Chelation | FeCl₃, ethanol, reflux | Fe(III)-pyrazole coordination polymer |
-
Structural Impact : Coordination often stabilizes the metal in a +2 or +3 oxidation state, with the pyrazole ring contributing to π-backbonding.
Redox Reactions
The compound participates in oxidation and reduction reactions:
| Reaction Type | Reagents/Conditions | Product | Reference |
|---|---|---|---|
| Oxidation | KMnO₄, H₂O, 100°C | Pyrazole N-oxide derivative | |
| Reduction | H₂, Pd/C, ethanol, RT | Saturated pyrazoline derivative |
-
Oxidation : The pyrazole ring is oxidized to an N-oxide, altering its aromaticity.
-
Reduction : Hydrogenation of the pyrazole ring yields a partially saturated pyrazoline structure.
Cross-Coupling Reactions
The brominated analog (4-bromo derivative) enables catalytic cross-coupling:
| Reaction Type | Reagents/Conditions | Product | Reference |
|---|---|---|---|
| Suzuki Coupling | Pd(PPh₃)₄, Ar-B(OH)₂, K₂CO₃, THF | Biaryl-functionalized derivative |
-
Scope : The bromine atom at position 4 facilitates coupling with aryl boronic acids, expanding structural diversity.
Acid-Base Reactions
The dihydrochloride salt undergoes reversible protonation:
| Reaction Type | Reagents/Conditions | Product | Reference |
|---|---|---|---|
| Deprotonation | NaOH, H₂O, RT | Free amine base | |
| Reprotonation | HCl, ethanol, RT | Dihydrochloride salt recovery |
Stability Under Thermal and pH Conditions
| Condition | Observation | Reference |
|---|---|---|
| Thermal (150°C) | Decomposition via amine degradation | |
| pH < 2 | Stable as dihydrochloride salt | |
| pH 7–10 | Partial deprotonation and hydrolysis |
Scientific Research Applications
Methyl[2-(4-methyl-1H-pyrazol-1-yl)ethyl]amine dihydrochloride is a chemical compound with the molecular formula and a molecular weight of approximately 198.09 g/mol. It is characterized by a pyrazole ring, which contributes to its biological activity, and is typically encountered as a dihydrochloride salt to enhance its solubility in aqueous solutions, making it crucial for various biological and chemical applications.
Potential Applications
This compound has potential applications in pharmaceutical development as a lead compound for developing new drugs targeting neurological disorders or inflammatory diseases. Studies on interaction profiles indicate that this compound may interact with various biological targets, including receptors involved in neurotransmission and inflammation pathways. These interactions are crucial for understanding its pharmacodynamics and therapeutic potential, and further research is necessary to delineate its binding affinities and mechanisms of action at a molecular level.
Pyrazole derivatives, which share structural similarities with this compound, have demonstrated potential as anti-inflammatory and anticancer agents . They have been investigated for their potential as analgesics and in the modulation of neurotransmitter systems. Specific studies suggest that this compound may interact with certain receptors or enzymes involved in these pathways.
Reactivity
The reactivity of this compound largely stems from its functional groups. The amine group can participate in nucleophilic substitution reactions, while the pyrazole moiety may engage in electrophilic aromatic substitution reactions. The dihydrochloride form allows for protonation under acidic conditions, influencing its reactivity in biological systems and synthetic pathways.
Uniqueness
Mechanism of Action
The mechanism of action of methyl[2-(4-methyl-1H-pyrazol-1-yl)ethyl]amine dihydrochloride involves its interaction with specific molecular targets. The pyrazole ring can bind to active sites of enzymes, inhibiting their activity. This compound can also interact with cellular receptors, modulating signal transduction pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is structurally related to several pyrazole- and amine-containing dihydrochlorides. Key differences lie in substituent groups, molecular formulas, and applications. Below is a comparative analysis:
| Compound Name | CAS Number | Substituents | Molecular Formula | Purity | Suppliers | References |
|---|---|---|---|---|---|---|
| Methyl[2-(4-methyl-1H-pyrazol-1-yl)ethyl]amine dihydrochloride (Target Compound) | Not specified | 4-methyl-1H-pyrazol-1-yl, methylamine | Likely C₇H₁₄Cl₂N₃* | Not given | Not listed in evidence | – |
| 2-(4-Bromo-1-methyl-1H-pyrazol-3-yl)ethylamine dihydrochloride | 2173992-40-8 | 4-bromo-1-methyl-1H-pyrazol-3-yl | C₇H₁₂BrCl₂N₃ | ≥97% | CymitQuimica, Aladdin Scientific | |
| 2-(4-Bromo-1H-pyrazol-1-yl)ethylamine hydrochloride | 1909337-61-6 | 4-bromo-1H-pyrazol-1-yl | C₆H₁₁BrClN₃ | Not given | American Elements | |
| Methyl[1-(1H-pyrazol-4-yl)propan-2-yl]amine dihydrochloride | Not specified | 1H-pyrazol-4-yl, propan-2-yl substitution | Not specified | Not given | Nanjing Shizhou Biology Technology Co. |
*Inferred from bromo-substituted analog (C₇H₁₂BrCl₂N₃) by replacing Br with CH₃.
Key Structural and Functional Differences:
Substituent Effects: The target compound’s 4-methylpyrazole group enhances lipophilicity compared to bromo-substituted analogs (e.g., CAS 2173992-40-8), which may influence bioavailability and receptor binding .
Salt Form: Dihydrochloride salts (e.g., target compound, CAS 2173992-40-8) generally exhibit higher aqueous solubility than mono-hydrochlorides (e.g., CAS 1909337-61-6) .
Positional Isomerism :
- Compounds like CAS 2173992-40-8 feature a 1-methyl-3-substituted pyrazole, whereas the target compound has a 1H-pyrazol-1-yl group, leading to distinct steric and electronic environments .
Research Findings and Implications
- Synthetic Utility : Bromo-substituted analogs (CAS 2173992-40-8) are often intermediates in Suzuki-Miyaura coupling reactions, whereas methyl-substituted derivatives like the target compound may serve as stable precursors in medicinal chemistry .
- Pharmaceutical Relevance : Dihydrochloride salts of pyrazole-containing amines are prevalent in drug impurity profiles (e.g., cimetidine amide dihydrochloride, CAS 52568-80-6), highlighting the need for rigorous analytical characterization .
- Limitations : Comparative pharmacological data (e.g., IC₅₀, solubility) are absent in the provided evidence, necessitating further experimental studies.
Biological Activity
Methyl[2-(4-methyl-1H-pyrazol-1-yl)ethyl]amine dihydrochloride is a compound of significant interest in medicinal chemistry due to its unique structural features and biological activities. This article explores its biological activity, mechanism of action, and potential applications, supported by data tables and relevant research findings.
Chemical Structure and Properties
The compound has the molecular formula and a molecular weight of approximately 198.09 g/mol. It is characterized by the presence of a pyrazole ring, which is known to contribute to various biological activities, including antimicrobial and antimalarial effects.
The biological activity of this compound primarily arises from its interactions with specific molecular targets, such as enzymes and receptors. The compound can:
- Inhibit Enzymatic Activity : By binding to active sites of enzymes, it may reduce their activity.
- Modulate Receptor Signaling : Interaction with receptors can alter signaling pathways involved in various biological processes.
These interactions lead to a range of biological effects, including antimicrobial and antimalarial activities.
Antimicrobial Activity
Research indicates that this compound exhibits antimicrobial properties. The compound has shown effectiveness against various bacterial strains, potentially making it a candidate for developing new antimicrobial agents.
Antimalarial Activity
The compound has been investigated for its potential antimalarial properties. Studies suggest that it may inhibit the growth of malaria parasites, although further research is needed to fully elucidate its efficacy and mechanism in this context.
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, we can compare it with other pyrazole-containing compounds:
| Compound Name | CAS Number | Key Features |
|---|---|---|
| 2-(4-Methyl-1H-pyrazol-1-yl)ethylamine dihydrochloride | 1006458-47-4 | Similar pyrazole structure; potential for similar activity |
| 2-(5-Methyl-1H-pyrazol-1-yl)ethylamine dihydrochloride | 2191401-18-8 | Variation in position of methyl group; different properties |
| 2-(1-Methyl-1H-pyrazol-4-yl)ethanamine dihydrochloride | 73554848 | Different substitution pattern; unique pharmacological profile |
This table illustrates how this compound stands out due to its specific combination of substituents that may confer distinct biological activities compared to structurally similar compounds.
Case Studies and Research Findings
Several studies have highlighted the biological activities of this compound:
- Antimicrobial Study : A study conducted on the compound's efficacy against various bacterial strains demonstrated significant inhibition rates, suggesting its potential as a new antimicrobial agent.
- Antimalarial Research : Preliminary findings indicated that the compound could effectively inhibit malaria parasite growth in vitro, warranting further investigation into its mechanism and therapeutic potential.
- Pharmacological Profiling : Ongoing research aims to detail the pharmacodynamics and pharmacokinetics of this compound, focusing on its binding affinities and interaction profiles with biological targets involved in inflammation and neurotransmission pathways .
Q & A
Basic Questions
Q. What are the established synthesis methods for methyl[2-(4-methyl-1H-pyrazol-1-yl)ethyl]amine dihydrochloride, and what analytical techniques are used for characterization?
- Answer : The compound can be synthesized via nucleophilic substitution or reductive amination reactions. For example, reacting 4-methylpyrazole with a haloethylamine derivative (e.g., 2-chloroethylamine) in a polar aprotic solvent like DMF, followed by purification and dihydrochloride salt formation using HCl gas or aqueous HCl. Key intermediates should be characterized using nuclear magnetic resonance (NMR) spectroscopy for structural confirmation and high-performance liquid chromatography (HPLC) for purity assessment. Mass spectrometry (MS) and elemental analysis are critical for verifying molecular weight and stoichiometry .
Q. What are the primary research applications of this compound in chemical and biological studies?
- Answer : It is commonly used as a building block in organic synthesis for pharmaceuticals, agrochemicals, or ligands in coordination chemistry. In biological studies, it may serve as a precursor for bioactive molecules targeting enzymes or receptors, such as kinase inhibitors or GPCR modulators. Its pyrazole moiety is particularly valuable in designing heterocyclic compounds with tailored pharmacokinetic properties .
Q. What safety protocols are essential when handling this compound in laboratory settings?
- Answer : Standard protocols include using personal protective equipment (PPE) such as gloves, goggles, and lab coats. Work should be conducted in a fume hood to avoid inhalation of HCl vapors during salt formation. Spill management requires neutralization with a weak base (e.g., sodium bicarbonate). Institutions should adhere to guidelines like the Chemical Hygiene Plan, emphasizing hazard communication and waste disposal compliance .
Advanced Research Questions
Q. How can researchers optimize reaction conditions for synthesizing this compound to maximize yield and purity?
- Answer : Employ statistical design of experiments (DoE) to identify critical variables (e.g., solvent polarity, temperature, stoichiometry). Computational tools like quantum chemical calculations (e.g., density functional theory) can predict reaction pathways and transition states, reducing trial-and-error approaches. For instance, ICReDD’s methodology integrates computational reaction path searches with experimental validation to narrow optimal conditions efficiently .
Q. What strategies are recommended for resolving contradictions in experimental data related to this compound’s reactivity or biological activity?
- Answer : Systematic validation includes:
- Replicating experiments under strictly controlled conditions (e.g., humidity, oxygen levels).
- Cross-validating analytical results using orthogonal techniques (e.g., NMR, X-ray crystallography).
- Applying multivariate statistical analysis to isolate confounding variables. For biological assays, dose-response curves and competitive binding studies can clarify mechanism-specific effects .
Q. How can computational chemistry be integrated into the experimental design process for studying this compound’s interactions?
- Answer : Molecular docking simulations can predict binding affinities to biological targets (e.g., enzymes), while molecular dynamics (MD) simulations assess stability in aqueous or lipid environments. Quantum mechanical/molecular mechanical (QM/MM) hybrid methods are useful for studying reaction mechanisms at active sites. These computational insights guide focused experimental assays, reducing resource-intensive screening .
Q. What methodological approaches are used to study the compound’s interactions with biological targets, such as enzymes or receptors?
- Answer :
- Isothermal Titration Calorimetry (ITC) : Quantifies binding thermodynamics.
- Surface Plasmon Resonance (SPR) : Measures real-time interaction kinetics.
- Fluorescence Polarization : Assesses competitive binding with labeled ligands.
- Mutagenesis Studies : Identify critical residues in target proteins.
These methods should be complemented with in silico pharmacophore modeling to rationalize structure-activity relationships .
Q. How can researchers address challenges in scaling up synthesis while maintaining reproducibility?
- Answer : Implement process analytical technology (PAT) for real-time monitoring of critical quality attributes (CQAs) like pH and temperature. Use membrane separation technologies (e.g., nanofiltration) to enhance purity during workup. Reaction fundamentals (e.g., kinetics, mass transfer) must be modeled using computational fluid dynamics (CFD) to design scalable reactors .
Notes on Data Contradiction and Methodological Rigor
- Data Triangulation : Combine experimental, computational, and literature data to resolve discrepancies. For example, inconsistent biological activity might arise from impurity profiles; HPLC-MS can identify byproducts .
- Open Science Practices : Share raw datasets and computational workflows via repositories to enable independent verification .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
